N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
Brand Name: Vulcanchem
CAS No.: 2011-70-3
VCID: VC20789443
InChI: InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
Molecular Formula: C15H11BrN2O4
Molecular Weight: 363.16 g/mol

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide

CAS No.: 2011-70-3

Cat. No.: VC20789443

Molecular Formula: C15H11BrN2O4

Molecular Weight: 363.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide - 2011-70-3

Specification

CAS No. 2011-70-3
Molecular Formula C15H11BrN2O4
Molecular Weight 363.16 g/mol
IUPAC Name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
Standard InChI InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Standard InChI Key USZJZGVAIGKLRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr

Introduction

Chemical Structure and Properties

Molecular Structure

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide possesses a molecular formula of C15H11BrN2O4. Its structure is comparable to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, with the key difference being the replacement of the chlorine atom with bromine in the acetamide moiety. The compound's structure can be conceptualized as a substituted phenyl ring bearing three major functional components: a benzoyl group, a nitro group, and a bromoacetamide side chain.

Physicochemical Properties

Based on the properties of structurally similar compounds, particularly its chloro analog, N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would likely exhibit the following physicochemical characteristics:

PropertyEstimated ValueBasis for Estimation
Molecular Weight363.17 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for similar compounds
LogP~4.5Based on chloro analog (4.39) with adjustment for bromine
Polar Surface Area~83.2 ŲSimilar to chloro analog
Melting Point>300°CBased on chloro analog (305.2°C)
SolubilityPoorly soluble in water; soluble in polar organic solventsBased on structural features

Synthetic Pathways

Primary Synthetic Route

The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would likely follow a pathway similar to its chloro analog, with appropriate modifications to introduce the bromo functionality. The most direct synthetic approach would involve the reaction of 2-amino-5-nitrobenzophenone with bromoacetyl bromide under appropriate conditions.

Reaction Conditions and Parameters

For successful synthesis, the following reaction conditions would likely be optimal:

ParameterRecommended ConditionPurpose
SolventDichloromethane or THFProvides appropriate solubility without side reactions
BaseTriethylamineNeutralizes HBr formed during reaction
Temperature0-25°CControls reaction rate and selectivity
Reaction Time2-12 hoursEnsures complete conversion
PurificationRecrystallization or column chromatographyRemoves impurities

The reaction would likely proceed through a nucleophilic acyl substitution mechanism, with the amine group of 2-amino-5-nitrobenzophenone attacking the carbonyl carbon of bromoacetyl bromide, followed by elimination of bromide as the leaving group.

Industrial Production Considerations

For industrial-scale production, several factors would need consideration:

  • Scale-up challenges including heat management and mixing efficiency

  • Continuous flow processing to improve safety and reaction control

  • Optimized purification protocols to ensure consistent product quality

  • Environmental considerations regarding solvent usage and waste management

Similar bromoacetamide compounds are typically synthesized using comparable approaches, with modifications to address scale-up challenges and optimize yield and purity.

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromoacetamide moiety in N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would serve as an excellent substrate for nucleophilic substitution reactions, with the bromine atom acting as a leaving group. This reactivity is similar to that observed in other bromoacetamide derivatives and would follow predominantly an SN2 mechanism.

NucleophileExpected ProductPotential Applications
AminesAminoacetamide derivativesPeptide synthesis, pharmaceuticals
ThiolsSulfur-containing derivativesEnzyme inhibitors
AzidesAzidoacetamide intermediatesClick chemistry precursors
AlkoxidesEther derivativesModified solubility properties

Reduction of the Nitro Group

The nitro group could undergo reduction to form an amino group using various reducing conditions. This transformation would significantly alter the electronic properties of the molecule:

Reducing AgentReaction ConditionsAdvantages/Limitations
H₂/Pd-CRoom temperature, atmospheric pressureMild conditions but may reduce other groups
Fe or Zn/HClAcidic conditions, moderate heatingSelective for nitro group but harsher conditions
Na₂S₂O₄Aqueous base, room temperatureGood selectivity with milder conditions

Carbonyl Chemistry

Both the benzoyl and acetamide carbonyl groups could participate in various reactions typical of their respective functional groups. These include hydrolysis under acidic or basic conditions, reduction with appropriate reagents, and nucleophilic addition reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show characteristic signals for the different hydrogen environments in the molecule:

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Amide NH10.0-11.0Singlet
Aromatic protons7.0-8.5Complex multiplets
CH₂Br4.0-4.5Singlet

Infrared Spectroscopy (IR)

IR spectroscopy would reveal characteristic absorption bands for the functional groups present:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Amide C=O stretch1650-1680Strong
Nitro group (asymmetric)1520-1550Strong
Nitro group (symmetric)1340-1380Strong
C-Br stretch600-800Medium

Mass Spectrometry

Mass spectrometry would show a characteristic molecular ion pattern reflecting the presence of bromine (with its distinctive isotope pattern). Fragmentation patterns would likely include loss of bromine, loss of the nitro group, and cleavage of various bonds within the molecule.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing purity and monitoring reactions involving this compound. Typical conditions might include:

TechniqueStationary PhaseMobile PhaseDetection Method
HPLCC18 reverse phaseAcetonitrile/water gradientUV detection (250-300 nm)
TLCSilica gelHexane/ethyl acetate mixturesUV visualization
Hazard TypePotential SeverityPrecautionary Measures
Skin irritation/corrosionModerate to highAvoid skin contact; use appropriate gloves
Eye damage/irritationHighUse eye protection
Respiratory irritationModerateWork in well-ventilated areas
Environmental hazardPotentially highPrevent release into environment

Protective Measures

Recommended safety protocols include:

  • Use of appropriate personal protective equipment (PPE):

    • Nitrile gloves

    • Laboratory coat

    • Safety goggles or face shield

  • Handling in a fume hood to prevent inhalation of fine particulates

  • In case of skin contact, immediate rinsing with water for at least 15 minutes

  • Proper disposal according to local regulations for halogenated organic waste

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